molecular formula C17H16FNO3 B4448015 l-Phenylalanine, N-(2-fluorobenzoyl)-, methyl ester

l-Phenylalanine, N-(2-fluorobenzoyl)-, methyl ester

Cat. No.: B4448015
M. Wt: 301.31 g/mol
InChI Key: KQZRZVKDBFBKIF-UHFFFAOYSA-N
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Description

l-Phenylalanine, N-(2-fluorobenzoyl)-, methyl ester: is a synthetic compound with the molecular formula C₁₇H₁₆FNO₃ and a molecular weight of 301.3122 g/mol . This compound is a derivative of l-Phenylalanine, an essential amino acid, and is characterized by the presence of a fluorobenzoyl group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Phenylalanine, N-(2-fluorobenzoyl)-, methyl ester typically involves the esterification of l-Phenylalanine with methanol in the presence of an acid catalyst, followed by the introduction of the 2-fluorobenzoyl group through an acylation reaction. The reaction conditions often include:

    Esterification: Methanol, acid catalyst (e.g., sulfuric acid), reflux conditions.

    Acylation: 2-Fluorobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential role in modulating enzyme activity due to its structural similarity to l-Phenylalanine.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of l-Phenylalanine, N-(2-fluorobenzoyl)-, methyl ester is largely dependent on its structural features. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorobenzoyl group can enhance its binding affinity and specificity for certain targets, while the methyl ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

  • l-Phenylalanine, N-benzoyl-, methyl ester
  • l-Phenylalanine, N-(4-fluorobenzoyl)-, methyl ester
  • l-Phenylalanine, N-(2-chlorobenzoyl)-, methyl ester

Comparison:

  • l-Phenylalanine, N-(2-fluorobenzoyl)-, methyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
  • The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical applications.

Properties

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-22-17(21)15(11-12-7-3-2-4-8-12)19-16(20)13-9-5-6-10-14(13)18/h2-10,15H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZRZVKDBFBKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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